molecular formula C16H17N3O3S B5687962 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-3-pyridinylbenzamide

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-3-pyridinylbenzamide

Cat. No. B5687962
M. Wt: 331.4 g/mol
InChI Key: OFPVJPOFAOASAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-3-pyridinylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DTTB, and it is a thiazolidinone derivative that has been synthesized through various methods. In

Scientific Research Applications

DTTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DTTB has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. In biochemistry, DTTB has been used as a tool to study the mechanism of protein-ligand interactions. In materials science, DTTB has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

DTTB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. DTTB has been shown to selectively inhibit HDAC6, which is a class IIb HDAC that is overexpressed in various types of cancer.
Biochemical and Physiological Effects
DTTB has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, leukemia, and lung cancer. DTTB has also been shown to inhibit tumor growth in vivo in a mouse model of breast cancer. In addition, DTTB has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer cells.

Advantages and Limitations for Lab Experiments

DTTB has several advantages for lab experiments, including its high purity, stability, and selectivity for HDAC6. However, DTTB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of DTTB, including the development of more efficient synthesis methods, the optimization of its anti-tumor activity, and the exploration of its potential applications in other fields, such as materials science. In addition, the study of DTTB could lead to the development of new HDAC inhibitors with improved efficacy and selectivity for the treatment of cancer.

Synthesis Methods

DTTB can be synthesized through various methods, including the reaction of pyridine-3-carboxylic acid with thiosemicarbazide, followed by cyclization with 2-chloro-N-(4-nitrophenyl)acetamide. Another method involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with thiosemicarbazide, followed by cyclization with pyridine-3-carboxylic acid. These methods have been optimized to yield high purity DTTB.

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16(18-14-4-3-9-17-12-14)13-5-7-15(8-6-13)19-10-1-2-11-23(19,21)22/h3-9,12H,1-2,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPVJPOFAOASAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide

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